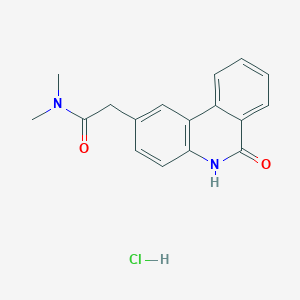

PJ-34 hydrochloride hydrate

Description

Evolution of Poly(ADP-ribose) Polymerase (PARP) as a Research Target

The targeting of PARP enzymes for research and therapeutic purposes is built upon decades of foundational scientific discovery. The journey began with the identification of a new post-translational modification, which led to the characterization of the enzymes responsible and their critical roles in the cell.

The history of PARP research dates back to the early 1960s with the discovery of poly(ADP-ribose), or PAR. iomcworld.orgnih.gov In 1963, a DNA-dependent enzyme that polymerizes the ADP-ribose moiety of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) was first identified. frontiersin.org This enzyme, later named Poly(ADP-ribose) Polymerase 1 (PARP1), was the first of what is now known to be a large family of 17 proteins. frontiersin.orgumanitoba.casonar.ch

Initial research established that PARP1 is a nuclear protein that functions as a DNA damage sensor. iomcworld.org Its activity is potently stimulated by DNA strand breaks, a common form of cellular damage. nih.govnih.gov Upon activation, PARP1 catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to various target proteins, including itself, forming long, branched polymers of PAR. sonar.ch This process, known as PARylation, plays a crucial role in a variety of cellular pathways. iomcworld.org Key functions identified in these early stages include its involvement in DNA repair, maintenance of genomic integrity, regulation of gene transcription, and programmed cell death (apoptosis). iomcworld.orgsonar.chnih.gov Over-activation of PARP1 in response to extensive DNA damage can lead to a significant depletion of cellular NAD+ and ATP, which can trigger a form of regulated cell necrosis. sonar.ch These discoveries positioned PARP1 as a critical enzyme in cellular homeostasis and a potential target for intervention in pathological conditions.

The understanding of PARP's function spurred the development of inhibitors to probe its biological roles and explore its therapeutic potential. sonar.ch The first PARP inhibitors were developed in the late 1970s and were based on the structure of nicotinamide, a natural byproduct of the PARP reaction that acts as a weak inhibitor. sonar.ch This led to the creation of 3-substituted benzamides, such as 3-aminobenzamide (B1265367) (3-AB), which became prototypical first-generation PARP inhibitors. sonar.ch These early inhibitors, while limited in potency, were instrumental research tools that helped to confirm the link between PARP1 activation, cellular energy depletion, and cell death. sonar.ch

These initial compounds competed with NAD+ for the catalytically active site of the PARP enzyme. frontiersin.org Subsequent research focused on developing more potent and specific inhibitors. This led to the development of second-generation inhibitors, including isoquinolinones and dihydroisoquinolinones, which incorporated a carboxamide group into a lactam ring structure and showed significantly higher potency than the earlier benzamides. iomcworld.orgnih.gov The quest for novel and more effective inhibitors continued, leading to the exploration of various chemical scaffolds, including the phenanthridinones. nih.gov This systematic evolution in drug design has produced a wide array of small molecule inhibitors, many of which have been investigated for their utility in cancer therapy and other diseases. sonar.chnih.gov

Origins and Initial Characterization of Phenanthridinone-Derived PARP Inhibitors

Within the diverse chemical landscape of PARP inhibitors, the phenanthridinone class emerged as a particularly promising scaffold. These compounds are characterized by a core 6-(5H)-phenanthridinone ring system and have been the basis for several potent inhibitors. umanitoba.canih.gov

The development of phenanthridinone-based PARP inhibitors marked a significant advancement in the field, moving beyond the initial benzamide (B126) and isoquinolinone structures. nih.gov The phenanthridinone core was identified as a suitable scaffold for designing potent NAD+ mimetic inhibitors. umanitoba.ca Compounds based on this structure, such as 6(5H)-phenanthridinone, were found to be effective inhibitors of PARP activity. mdpi.comnih.gov These compounds were synthesized and evaluated for their ability to inhibit the PARP enzyme, often showing improved potency and different pharmacological profiles compared to earlier generations of inhibitors. This class of compounds provided a new chemical framework for researchers to develop novel agents with potential therapeutic applications, particularly in sensitizing cancer cells to DNA-damaging agents. nih.gov

Among the phenanthridinone derivatives, PJ-34 hydrochloride hydrate (B1144303) (formally known as N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide hydrochloride) was introduced as a novel and particularly potent PARP inhibitor. apexbt.comnih.govnih.gov It is a cell-permeable and water-soluble compound, which facilitates its use in a wide range of experimental settings. chemicalbook.comsigmaaldrich.com

PJ-34 was characterized as a potent inhibitor of PARP-1 and PARP-2, demonstrating a half-maximal effective concentration (EC₅₀) of approximately 20 nM in cell-free assays. apexbt.comtocris.comrndsystems.com This represented a significant increase in potency, being roughly 10,000 times more potent than the first-generation inhibitor 3-aminobenzamide. apexbt.comchemicalbook.com Early research highlighted its neuroprotective effects in both in vitro and in vivo models of stroke, where it was shown to reduce cell injury and infarct size. nih.govtocris.com These initial studies established PJ-34 as a powerful tool for investigating the physiological and pathological roles of PARP activation.

Position of PJ-34 Hydrochloride Hydrate in the PARP Inhibitor Research Landscape

This compound holds a distinct position in the field of PARP inhibitor research. While it has not progressed to clinical approval like some other PARP inhibitors (e.g., Olaparib), it is widely used as a benchmark compound and a critical research tool. umanitoba.caresearchgate.net Its high potency and well-documented effects in various experimental models have made it a standard for comparison when developing new inhibitors. umanitoba.ca

Researchers have used PJ-34 extensively to explore the consequences of PARP inhibition in diverse pathological conditions beyond cancer, including stroke, inflammation, and diabetic complications. nih.govnih.gov For instance, studies have shown that PJ-34 can improve endothelial function and cognitive performance in aged mice, supporting hypotheses related to NAD+ depletion in aging. nih.gov It has also been used to investigate the enhancement of chemotherapy effects; for example, it was found to increase the cytotoxicity of doxorubicin (B1662922) in certain cancer cell lines. nih.gov Although considered a non-selective PARP inhibitor, its robust activity and extensive characterization have cemented its role as a foundational compound in the ongoing exploration of PARP biology and pharmacology. umanitoba.ca

Research Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-2-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride | nih.gov |

| Molecular Formula | C₁₇H₁₇N₃O₂ · HCl · xH₂O | sigmaaldrich.com |

| Molecular Weight | 331.80 g/mol (anhydrous basis) | rndsystems.comsigmaaldrich.com |

| CAS Number | 344458-15-7 | rndsystems.comsigmaaldrich.com |

| Appearance | White to yellow powder/solid | chemicalbook.comsigmaaldrich.com |

| Solubility | Water: ~22-33 mg/mL (up to 100 mM) | tocris.comsigmaaldrich.com |

| DMSO: up to 100 mM | tocris.comrndsystems.com | |

| Purity | ≥98% (HPLC) | tocris.comsigmaaldrich.com |

Table 2: Comparative Potency of PARP Inhibitors

| Compound | Class | Potency (EC₅₀ / IC₅₀) | Source |

| 3-Aminobenzamide | Benzamide | ~200 µM | apexbt.com |

| PJ-34 | Phenanthridinone | ~20 nM | apexbt.comtocris.comrndsystems.com |

| Olaparib (B1684210) | Phthalazinone | ~1-5 nM (PARP1) | researchgate.netresearchgate.net |

| INO-1001 | Isoquinolinone | <15 nM | plos.org |

Structure

3D Structure of Parent

Properties

CAS No. |

1233521-13-5 |

|---|---|

Molecular Formula |

C17H17ClN2O2 |

Molecular Weight |

316.8 g/mol |

IUPAC Name |

N,N-dimethyl-2-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C17H16N2O2.ClH/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15;/h3-9H,10H2,1-2H3,(H,18,21);1H |

InChI Key |

FVVBAXYSDMEUMR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Pj 34 Hydrochloride Hydrate

Primary Poly(ADP-ribose) Polymerase Inhibition

PJ-34 is a potent inhibitor of the PARP family of enzymes, which are crucial for processes like DNA repair and cell proliferation. apexbt.com The inhibitory action of PJ-34 is significantly more potent than that of earlier PARP inhibitors like 3-Aminobenzamide (B1265367). rndsystems.comtocris.com

Potency and Selectivity against PARP Isoforms (e.g., PARP1, PARP2)

PJ-34 demonstrates potent inhibitory activity against both PARP1 and PARP2. nih.govmdpi.com The half-maximal effective concentration (EC50) for PJ-34's inhibition of PARP is approximately 20 nM. selleckchem.comapexbt.comrndsystems.comtocris.com Some studies have reported specific half-maximal inhibitory concentrations (IC50) for PARP1 and PARP2 at 110 nM and 86 nM, respectively. medchemexpress.com This indicates a high degree of potency against these key isoforms involved in DNA repair. medchemexpress.com While it is a potent inhibitor of PARP1 and PARP2, PJ-34 shows limited activity against other PARP isoforms. nih.govmdpi.com

Comparative Analysis of PARP Inhibitory Efficacy with Other Compounds

Compared to other PARP inhibitors, PJ-34 is considered a broad-spectrum PARP inhibitor. nih.gov Its potency is approximately 10,000 times greater than 3-Aminobenzamide, a first-generation PARP inhibitor. apexbt.com While clinical PARP inhibitors like olaparib (B1684210) and rucaparib (B1680265) also target PARP1 and PARP2, PJ-34's broader profile means it may have different cellular effects. nih.govbiorxiv.org For instance, some research suggests that the cytotoxic effects of PJ-34 in cancer cells at higher concentrations are independent of its PARP1 inhibitory activity and are not replicated by other potent PARP inhibitors. mdpi.com

Table 1: Comparative PARP Inhibitory Potency

| Compound | Target(s) | IC50 / EC50 |

| PJ-34 | PARP1/2 | EC50 ≈ 20 nM selleckchem.comapexbt.comrndsystems.comtocris.com |

| PJ-34 | PARP1 | IC50 = 110 nM medchemexpress.com |

| PJ-34 | PARP2 | IC50 = 86 nM medchemexpress.com |

| Rucaparib | PARP1, TNKS1/2 | PARP1 IC50 = 5.3 µM, TNKS2 IC50 = 7.2 µM researchgate.net |

| Veliparib | PARP1/2 | PARP1 Ki = 5.2 nM, PARP2 Ki = 2.9 nM adooq.com |

| Olaparib | PARP1/2 | - |

| INO-1001 | PARP | IC50 < 15 nM plos.org |

| DPQ | PARP | IC50 = 40 nM researchgate.net |

| 3-Aminobenzamide | PARP | EC50 = 200 µM apexbt.com |

Modulation of Additional Molecular Targets and Pathways

Inhibition of Tankyrase Enzymes (Tankyrase-1, Tankyrase-2)

PJ-34 inhibits both Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the PARP family. nih.govmdpi.com The IC50 value for the inhibition of Tankyrase-1 by PJ-34 is approximately 1 µM. nih.govmdpi.comcaymanchem.comnih.gov This inhibition of tankyrases, which are involved in processes like Wnt/β-catenin signaling and telomere maintenance, represents a significant aspect of PJ-34's molecular action. nih.govnih.gov

Activity against Pim Kinases (Pim-1, Pim-2)

PJ-34 also demonstrates inhibitory activity against Pim kinases at micromolar concentrations. oncotarget.com Specifically, it inhibits Pim-1 with an IC50 of 3.7 µM and Pim-2 with an IC50 of 16 µM. rndsystems.comtocris.comnih.gov Pim kinases are serine/threonine kinases implicated in various cellular processes relevant to cancer, and this off-target activity may contribute to the biological effects observed with PJ-34, particularly at higher concentrations. oncotarget.comnih.gov

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

At higher concentrations, PJ-34 has been found to inhibit the activity of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase involved in tissue remodeling and tumor angiogenesis. nih.govcaymanchem.com The measured IC50 for PJ-34's inhibition of MMP-2 is approximately 56 µM. nih.govcaymanchem.com This inhibitory effect on MMP-2 is comparable to that of known MMP-2 inhibitors like doxycycline (B596269) and minocycline. nih.govnih.gov

Table 2: Inhibition of Additional Molecular Targets by PJ-34

| Target Enzyme | IC50 Value |

| Tankyrase-1 | ~ 1 µM nih.govmdpi.comcaymanchem.comnih.gov |

| Pim-1 Kinase | 3.7 µM rndsystems.comtocris.comnih.gov |

| Pim-2 Kinase | 16 µM rndsystems.comtocris.comnih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | ~ 56 µM nih.govcaymanchem.com |

Interaction with Bacterial Exotoxin A Catalytic Domain

PJ-34 hydrochloride hydrate (B1144303) has been identified as a potent inhibitor of the catalytic domain of Pseudomonas aeruginosa exotoxin A (ETA). nih.gov ETA is a bacterial toxin that functions as a mono-ADP-ribosyltransferase, transferring an ADP-ribose group from NAD+ to a target protein in the host cell, which disrupts normal cellular processes. google.com The inhibitory action of PJ-34 stems from its structural resemblance to the nicotinamide (B372718) portion of NAD+, allowing it to act as a competitive inhibitor. nih.gov

Crystal structure analysis has revealed that PJ-34 binds within the nicotinamide-binding pocket of the ETA catalytic domain. nih.gov This binding is stabilized by the formation of hydrogen bonds with key amino acid residues, namely the main chain of Gly-441 and the side-chain oxygen of Gln-485. nih.gov By occupying this active site, PJ-34 effectively blocks the access of the natural substrate, NAD+, thereby preventing the ADP-ribosylation of host cell proteins. nih.govgoogle.com This mechanism has been shown to protect cells from the toxic effects of ETA. google.com The inhibition constant (K(i)) for this interaction has been determined to be 140 nM, indicating a strong binding affinity. nih.gov

Influence on Cellular and Subcellular Processes

Impact on DNA Repair Fidelity and Pathway Engagement

PJ-34 hydrochloride hydrate is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, with an EC50 of 20 nM. tocris.com PARP enzymes play a crucial role in DNA repair, particularly in the base excision repair (BER) pathway, by recognizing DNA single-strand breaks and synthesizing poly(ADP-ribose) (PAR) chains to recruit other repair proteins. researchgate.net By inhibiting PARP, PJ-34 disrupts this signaling process.

This disruption in PARP-dependent repair can lead to the accumulation of unresolved single-strand breaks, which can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. frontiersin.orgacs.org The cell is then forced to rely on other repair pathways, such as homologous recombination (HR) or non-homologous end joining (NHEJ), to resolve these DSBs. acs.org In cancers with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by compounds like PJ-34 can lead to synthetic lethality, a state where the combination of two genetic defects (the cancer's HR deficiency and the drug-induced PARP inhibition) is lethal to the cell. frontiersin.org However, some studies suggest that the mitotic arrest caused by PJ-34 can occur independently of PARP1 and PARP2, and is instead dependent on the p21 protein. nih.gov

| Feature | Description |

| Target Enzyme | Poly(ADP-ribose) polymerase (PARP) tocris.com |

| Inhibitory Concentration (EC50) | 20 nM tocris.com |

| Primary Effect | Inhibition of PAR synthesis at DNA damage sites researchgate.net |

| Consequence on DNA Repair | Shift from Base Excision Repair (BER) to Double-Strand Break (DSB) repair pathways (HR, NHEJ) frontiersin.orgacs.org |

| Therapeutic Implication | Synthetic lethality in Homologous Recombination (HR) deficient cancers frontiersin.org |

Regulation of Cellular Energetics and Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Homeostasis

PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate for the synthesis of PAR. nih.govnih.gov In situations of extensive DNA damage, the overactivation of PARP can lead to a significant depletion of the cellular NAD+ pool. frontiersin.org By inhibiting PARP, PJ-34 prevents this excessive consumption of NAD+, thereby preserving cellular NAD+ levels. nih.govbiorxiv.org

The maintenance of NAD+ homeostasis is critical for cellular energetics, as NAD+ is a vital coenzyme in metabolic pathways such as glycolysis and oxidative phosphorylation, which are responsible for ATP production. nih.gov By preserving NAD+, PJ-34 helps to maintain cellular energy levels, especially under conditions of stress. nih.govbiorxiv.org Furthermore, the availability of NAD+ influences the activity of other NAD+-dependent enzymes, such as sirtuins, which are involved in regulating various cellular processes. nih.gov Studies have shown that PJ-34 can restore NAD+ levels, which in turn can promote the protective effects of sirtuins in the vasculature. nih.gov

| Process | Effect of PJ-34 |

| PARP Activity | Inhibited tocris.com |

| NAD+ Consumption by PARP | Reduced nih.govbiorxiv.org |

| Cellular NAD+ Levels | Preserved/Restored nih.govbiorxiv.org |

| Cellular Energetics (ATP Production) | Supported nih.gov |

| Sirtuin Activity | Potentially enhanced due to NAD+ availability nih.gov |

Modulation of Signal Transduction Pathways

PJ-34 has been shown to suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor involved in inflammatory responses. nih.gov The activation of NF-κB can be facilitated by PARP-1. By inhibiting PARP-1, PJ-34 can reduce the activation of NF-κB and the subsequent production of inflammatory mediators. nih.gov For example, in a model of transient focal cerebral ischemia, PJ-34 was found to block the increase in tumor necrosis factor-alpha (TNF-α) and other inflammatory molecules like IL-6, E-selectin, and ICAM-1. nih.gov

PJ-34 can also modulate the Transforming Growth Factor Beta (TGFβ)/Smads signaling pathway, which is centrally involved in fibrosis. nih.govmdpi.com The activation of this pathway leads to the expression of profibrotic genes. nih.gov PARP-1 can act as a co-activator for the Smad transcription factors, which are the downstream effectors of TGFβ signaling. researchgate.net By inhibiting PARP-1, PJ-34 can interfere with the transcriptional activity of the Smad complex, thereby downregulating the expression of TGFβ target genes. nih.gov This mechanism is believed to contribute to the anti-fibrotic effects of PJ-34 observed in models of diabetic nephropathy, where it was shown to alleviate renal tissue damage and inhibit fibrosis through the regulation of the TGFβ/Smads pathway. nih.gov

| Signaling Pathway | Effect of PJ-34 | Downstream Consequences |

| NF-κB | Attenuation of activation nih.gov | Reduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) nih.gov |

| TGFβ/Smads | Regulation/Inhibition nih.gov | Attenuation of fibrotic responses nih.gov |

Bone Morphogenetic Protein-2 (BMP-2) Signaling Pathway Interference

This compound has been shown to suppress osteogenic differentiation by modulating the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway. nih.govnih.gov In mouse mesenchymal stem cells (MSCs), treatment with PJ-34 inhibited the differentiation of these cells into osteoblasts without causing toxicity. nih.govnih.govresearchgate.net This suppression was observed while the differentiation into chondrocytes or adipocytes remained unaffected. nih.govnih.gov

The mechanism of this interference involves the downregulation of key components of the BMP-2 pathway. Specifically, PJ-34 treatment led to a decrease in the mRNA expression of several osteogenic markers, including Runx2, Osterix, BMP-2 itself, Osteocalcin, bone sialoprotein, and Osteopontin. nih.govnih.govresearchgate.net Furthermore, the protein levels of BMP-2, Osterix, and Osteocalcin were also reduced. nih.govnih.govresearchgate.net PJ-34 also inhibited crucial transcription factor regulators within the pathway, such as Smad1, Smad4, Smad5, and Smad8. nih.govnih.govresearchgate.net This comprehensive suppression of the BMP-2 signaling cascade ultimately results in a diminished formation of the extracellular mineralized matrix, a hallmark of osteogenesis. nih.govnih.gov These findings suggest that the poly(ADP-ribosyl)ation process, which PJ-34 inhibits, plays a physiological role in osteogenic differentiation through the regulation of BMP-2 signaling. nih.govnih.gov

Table 1: Effects of PJ-34 on Osteogenic Differentiation Markers and Regulators

| Target | Effect of PJ-34 Treatment | Pathway Involvement |

|---|---|---|

| Runx2 (mRNA) | Suppressed | Osteogenic Differentiation |

| Osterix (mRNA & Protein) | Suppressed | Osteogenic Differentiation |

| BMP-2 (mRNA & Protein) | Suppressed | BMP-2 Signaling |

| Osteocalcin (mRNA & Protein) | Suppressed | Osteogenic Differentiation |

| Bone Sialoprotein (mRNA) | Suppressed | Osteogenic Differentiation |

| Osteopontin (mRNA) | Suppressed | Osteogenic Differentiation |

| Smad1, Smad4, Smad5, Smad8 | Inhibited | BMP-2 Signaling Transcription |

| Extracellular Mineralized Matrix | Diminished | Osteogenesis |

FANC/BRCA Pathway Modulation

This compound has been demonstrated to modulate the Fanconi anemia/breast cancer (FA/BRCA) pathway, a critical DNA repair pathway. nih.govspandidos-publications.comarchivesofmedicalscience.comspandidos-publications.com This modulation enhances the sensitivity of cancer cells to DNA alkylating agents like melphalan (B128). nih.govarchivesofmedicalscience.comspandidos-publications.com In human multiple myeloma cells, PJ-34 treatment led to the inhibition of the FA/BRCA pathway by downregulating the expression of key proteins. nih.govspandidos-publications.comarchivesofmedicalscience.com

Specifically, PJ-34 was found to significantly decrease the protein levels of FANCD2, BRCA2, and Rad51 in a dose-dependent manner. nih.govspandidos-publications.com This downregulation of FA/BRCA pathway components impairs the cell's ability to repair DNA damage, particularly interstrand crosslinks induced by alkylating agents. spandidos-publications.comspandidos-publications.com Consequently, this leads to an accumulation of DNA damage, as indicated by an increased expression of γH2AX, a marker for DNA double-strand breaks. nih.govspandidos-publications.com The inhibition of this repair pathway by PJ-34 results in increased apoptosis and G2/M cell cycle arrest in cancer cells when combined with chemotherapy. nih.govarchivesofmedicalscience.com

Table 2: Modulation of FANC/BRCA Pathway by PJ-34 in RPMI8226/R Cells

| Protein | Expression Change with PJ-34 | Function in FA/BRCA Pathway |

|---|---|---|

| FANCD2 | Decreased | Central protein in the pathway, monoubiquitinated upon DNA damage |

| BRCA2 | Decreased | Involved in homologous recombination repair |

| Rad51 | Decreased | Key protein for homologous recombination |

| γH2AX | Increased | Marker for DNA double-strand breaks |

Effects on Specific Protein Activities (e.g., Calpain, SIRT1)

This compound influences the activity of several key proteins, including calpain and Sirtuin-1 (SIRT1). In a model of traumatic brain injury, PJ-34 treatment was shown to suppress the over-activation of calpain. nih.gov This was accompanied by a reduction in inflammatory factors, suggesting a link between PARP inhibition, calpain activity, and neuroinflammation. nih.gov

The interplay between PJ-34 and SIRT1 is particularly noteworthy. SIRT1 is an NAD+-dependent deacetylase involved in various cellular processes, including metabolism and aging. Since PARP1 and SIRT1 both use NAD+ as a substrate, there is a competitive interaction between them. nih.govtandfonline.com By inhibiting PARP1, PJ-34 preserves intracellular NAD+ levels, which in turn leads to increased SIRT1 activity. nih.govtandfonline.com This has been observed in various cell types, including endothelial progenitor cells and in models of diabetic nephropathy. nih.govdovepress.com The increased SIRT1 activity can lead to the deacetylation of its downstream targets, such as p53, and contribute to the protective effects of PJ-34. nih.gov For instance, in burned rats, PJ-34 treatment increased SIRT1 levels and attenuated oxidative stress and inflammation. researcher.life

Table 3: Effects of PJ-34 on Calpain and SIRT1 Activity

| Protein | Effect of PJ-34 | Observed Context |

|---|---|---|

| Calpain | Suppressed over-activation | Traumatic Brain Injury Model nih.gov |

| SIRT1 | Increased activity/expression | Aging-induced Endothelial Progenitor Cells nih.gov, Diabetic Nephropathy dovepress.com, Burn-induced Cardiomyopathy researcher.life |

Cell Cycle Progression and Mitotic Regulation in Transformed Cells

This compound has a significant impact on cell cycle progression, particularly in transformed or cancer cells. nih.govoncotarget.com At concentrations higher than those required for PARP1 inhibition, PJ-34 induces an irreversible cell cycle arrest in mitosis, leading to a form of cell death known as "mitotic catastrophe". nih.govoncotarget.com This effect is notably exclusive to cancer cells, while healthy proliferating cells are able to overcome the cell cycle arrest and continue to proliferate. nih.gov

The mechanism behind this mitotic arrest involves the interference with the proper function of the Nuclear Mitotic Apparatus Protein-1 (NuMA). nih.govoncotarget.com PJ-34 prevents the post-translational modification of NuMA, which is essential for its clustering at the spindle poles. nih.govoncotarget.com This disruption leads to unstabilized spindle poles and prevents the proper alignment and segregation of chromosomes, ultimately triggering mitotic arrest and subsequent cell death in cancer cells. nih.govoncotarget.com Studies have shown that PJ-34 treatment causes an accumulation of cells in the G2/M phase of the cell cycle. nih.govoncotarget.comfrontiersin.org Interestingly, this mitotic arrest has been found to be independent of PARP1 and PARP2, but dependent on the protein p21. nih.gov

Table 4: PJ-34's Effect on Cell Cycle in Transformed Cells

| Cellular Process | Effect of PJ-34 | Underlying Mechanism |

|---|---|---|

| Cell Cycle Progression | Induces G2/M arrest | Interference with NuMA function nih.govoncotarget.com, p21-dependent nih.gov |

| Mitosis | Causes mitotic catastrophe | Prevention of NuMA post-translational modification, leading to unstable spindle poles nih.govoncotarget.com |

| Cell Fate | Induces exclusive cell death in cancer cells | Irreversible mitotic arrest nih.gov |

Modulation of TRPM2 Channel Opening in Oxidative Stress

This compound modulates the opening of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, particularly in the context of oxidative stress. physiology.orgtandfonline.comfrontiersin.org The TRPM2 channel is a calcium-permeable cation channel that is activated by oxidative stress, leading to an increase in intracellular calcium concentration. physiology.orgmdpi.comresearchgate.netnih.gov

The activation of TRPM2 channels by oxidative stress, such as that induced by hydrogen peroxide (H2O2), is an indirect process that relies on the activation of PARP. physiology.orgtandfonline.commdpi.comnih.gov Oxidative stress causes DNA damage, which in turn activates PARP. Activated PARP cleaves NAD+ to produce ADP-ribose (ADPR), which then acts as an intracellular messenger to open the TRPM2 channel. frontiersin.orgresearchgate.netfrontiersin.org By inhibiting PARP, PJ-34 prevents the generation of ADPR and consequently blocks the opening of the TRPM2 channel in response to oxidative stress. physiology.orgtandfonline.comfrontiersin.orgmdpi.comnih.gov This has been demonstrated in various cell types, including macrophage cells and microglial cells, where PJ-34 pretreatment strongly inhibited H2O2-induced calcium influx. physiology.orgtandfonline.com This modulation of TRPM2 channel activity by PJ-34 can attenuate cell death induced by oxidative stress. physiology.orgfrontiersin.org

Table 5: PJ-34's Modulation of TRPM2 Channel in Oxidative Stress

| Condition | Effect of PJ-34 | Mechanism |

|---|---|---|

| Oxidative Stress (e.g., H2O2) | Inhibits TRPM2 channel opening | Prevents PARP-mediated generation of ADP-ribose (ADPR), the channel activator physiology.orgtandfonline.comfrontiersin.orgnih.gov |

| Intracellular Calcium Influx | Strongly inhibited | Blocks the entry of calcium through the TRPM2 channel physiology.orgtandfonline.com |

| Oxidative Stress-induced Cell Death | Attenuated | Reduces the detrimental effects of excessive calcium influx physiology.orgfrontiersin.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Melphalan |

| Cisplatin |

| Temozolomide (B1682018) |

| Doxorubicin (B1662922) |

| Olaparib |

| Tiq-A |

| Phenanthridine |

| EX527 |

| 2-aminoethoxydiphenyl borate (B1201080) (2-APB) |

| SB750139-B |

| DPQ |

| U0126 |

| PF431396 |

| Chelerythrine |

| GKT137831 |

| Phox-I2 |

Preclinical Research on Therapeutic Applications of Pj 34 Hydrochloride Hydrate

Oncology Research in In Vitro and Animal Models

PJ-34 hydrochloride hydrate (B1144303) has been the subject of extensive preclinical investigation to determine its potential as an anti-cancer agent. Research using laboratory cell cultures (in vitro) and animal models has explored its mechanisms of action, revealing a multi-faceted impact on cancer cell biology.

PJ-34 has demonstrated a dose-dependent inhibitory effect on the viability and growth of a wide array of human cancer cell lines. In liver cancer cells, such as HepG2 and SMMC7721, PJ-34 significantly suppresses cell growth. nih.govnih.gov This suppressive effect is linked to an increase in apoptosis, or programmed cell death, within the cancer cell population. nih.govnih.gov

Studies on metastatic melanoma cell lines also confirmed that PJ-34 exerts a dose-dependent inhibition of cell viability in both 2D and 3D cell culture models. physoc.org Flow cytometry analysis indicated that the compound causes cell cycle arrest at the G2/M phase and induces cell death through apoptosis. physoc.org Furthermore, research has shown that PJ-34 can effectively eradicate various human cancer cells, including doxorubicin-resistant MCF-7 breast cancer cells, and several human metastatic lung cancer cell lines such as Calu-6, A549, and H460. nih.gov The compound has also been shown to decrease cell survival in a dose-dependent manner in human leukemic Jurkat and HL-60 cells.

Table 1: Effect of PJ-34 on Various Cancer Cell Lines In Vitro

| Cancer Type | Cell Line(s) | Observed Effects | Citations |

|---|---|---|---|

| Liver Cancer | HepG2, SMMC7721 | Dose-dependent growth suppression, Increased apoptosis | nih.govnih.gov |

| Metastatic Melanoma | Four different human metastatic melanoma lines | Dose-dependent inhibition of cell viability, G2/M phase arrest, Apoptosis induction | physoc.org |

| Breast Cancer | MCF-7 (doxorubicin-resistant) | Complete eradication | nih.gov |

| Lung Cancer | Calu-6, A549, H460 | Eradication of cells | nih.gov |

| Leukemia | Jurkat, HL-60 | Dose-dependent decrease in cell survival |

A significant area of preclinical investigation has been the ability of PJ-34 to sensitize cancer cells to conventional chemotherapeutic agents. In human liver cancer cells (HepG2), PJ-34 was found to enhance the suppressive effects of cisplatin. nih.govnih.gov This suggests a synergistic relationship where PJ-34 may lower the threshold for chemotherapy-induced cell death, potentially allowing for more effective treatment protocols. nih.govnih.gov

However, the synergistic effect is not universal across all cancer types or chemotherapeutic drugs. In studies involving human leukemic Jurkat and HL-60 cells, PJ-34 did not significantly enhance the cytotoxicity of several DNA-damaging antileukemic drugs, including doxorubicin (B1662922), etoposide, cytarabine, and chlorambucil, under the tested conditions.

Further research has explored combinations with other classes of targeted therapies. A synergistic effect was observed when combining PJ-34 with the histone deacetylase (HDAC) inhibitor vorinostat (B1683920) in certain leukemia cell lines (HL60, MOLT4, and K562), leading to increased inhibition of proliferation and apoptosis. Similarly, a combination of PJ-34 and the HDAC inhibitor SAHA (vorinostat) was shown to block the growth of liver tumors. plos.org

The anti-cancer activity of PJ-34 observed in cell cultures has been translated into animal models, specifically in xenograft studies where human cancer cells are implanted into immunocompromised mice. In a model using HepG2 liver cancer cells, PJ-34 was able to inhibit the growth of the resulting tumors in nude mice. nih.govnih.gov

Remarkable results were seen in a pancreatic cancer model, where treatment with PJ-34 led to a 90% relative drop in cancer cells within the tumors of treated mice one month after the treatment course ended. nih.gov In one instance, the tumor was completely eradicated. nih.gov Similarly, in xenografts of ovarian cancer, PJ-34 treatment efficiently decreased tumor size. plos.org

PJ-34 has also shown efficacy in preventing tumor development. In mice injected with human breast cancer cells (MCF-7 and triple-negative MDA-MB-231), a slow release of PJ-34 prevented the formation of tumors in a significant number of the animals, who then remained tumor-free for several months of follow-up. nih.gov The compound also attenuated the growth of intracranial glioblastoma tumors. plos.org

Table 2: Summary of PJ-34 Efficacy in Xenograft Models

| Cancer Type | Model | Key Finding | Citations |

|---|---|---|---|

| Liver Cancer | HepG2-derived tumors in nude mice | Inhibited tumor growth | nih.govnih.gov |

| Pancreatic Cancer | Human pancreatic cancer xenografts | 90% reduction in cancer cells; one tumor disappeared | nih.gov |

| Ovarian Cancer | Ovarian cancer xenografts | Efficiently decreased tumor size | plos.org |

| Glioblastoma | Intracranial glioblastoma tumors | Attenuated tumor growth | plos.org |

| Breast Cancer | MCF-7 & MDA-MB-231 xenografts | Prevented tumor development | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Research indicates that PJ-34 interferes with this process. nih.gov In studies using chicken chorioallantoic membranes (CAM), PJ-34 reduced vascular length, thereby inhibiting neovascularization. physoc.orgnih.gov

In vitro experiments with endothelial cells (ECs), the cells that line blood vessels, showed that PJ-34 inhibited their proliferation in a concentration-dependent manner. physoc.orgnih.gov The compound also negatively affected the ability of ECs to form capillary-like structures on Matrigel. physoc.orgnih.gov Furthermore, PJ-34 was found to abolish the migratory response of endothelial cells toward vascular endothelial growth factor (VEGF), a key angiogenic signaling molecule. physoc.orgnih.gov This interference with multiple VEGF-stimulated signaling pathways contributes to its anti-angiogenic effects. nih.gov

In addition to angiogenesis, PJ-34 has shown effects on processes related to metastasis. In a wound closure assay, a common method to study cell migration, PJ-34 demonstrated a dose-dependent inhibition of wound closure in metastatic melanoma cell lines, suggesting an ability to impede cancer cell motility. physoc.org

A crucial aspect of an ideal anti-cancer agent is its ability to target cancer cells while sparing healthy, non-malignant cells. Preclinical studies have highlighted that PJ-34 exhibits such a selective cytotoxicity profile. nih.govnih.gov While the compound effectively causes irreversible cell-cycle arrest and subsequent cell death in a variety of human cancer cells, it does not impair normal healthy cells. nih.govplos.orgnih.gov

Healthy proliferating human cells, including epithelial, mesenchymal, and endothelial cells, were shown to overcome the PJ-34-induced cell-cycle arrest and continue to proliferate. nih.gov In animal studies, even at doses effective at reducing tumor size, no adverse effects were observed in the treated mice, with no changes in their weight gain or behavior. nih.gov For example, in pancreatic cancer xenograft models, benign fibroblasts that had infiltrated the tumors were not harmed by the PJ-34 treatment. plos.org This exclusive eradication of cancer cells is a significant finding, suggesting a therapeutic window where PJ-34 could be effective against tumors without causing widespread toxicity to the organism. nih.govnih.gov

Neuroscience and Neuroprotection Research in In Vitro and Animal Models

Beyond oncology, PJ-34 has been investigated for its neuroprotective properties in various models of neurological damage. apexbt.com The rationale stems from the role of its target enzyme, PARP, in cell death pathways activated during neurological insults like stroke and excitotoxicity.

In vitro studies using primary neuronal cultures exposed to oxygen-glucose deprivation (an experimental model of ischemia) showed that pretreatment with PJ-34 significantly protected neurons from cell injury in a dose-dependent manner. nih.gov Another study demonstrated that PJ-34 treatment could significantly and concentration-dependently attenuate cell death in PC12 cells, a cell line used in neuroscience research.

Animal models of stroke have further substantiated these findings. In both mouse and rat models of middle cerebral artery occlusion (MCAo), a common model for ischemic stroke, administration of PJ-34 significantly reduced the volume of the resulting brain infarct. nih.gov This protective effect was observed even when the drug was administered shortly before reperfusion (the restoration of blood flow), indicating a potential therapeutic window. nih.gov

Research in models of retinal degeneration has also shown promise. In organotypic retinal cultures from the rd2 mouse, a model for hereditary retinal dystrophy, PJ-34 treatment decreased the levels of photoreceptor cell death, demonstrating a neuroprotective effect on these crucial cells. plos.org In a model of excitotoxic injury to the rat spinal cord, PJ-34 was able to block PARP-1 activation and preserve gray matter. nih.gov

Protection of Neuronal Cells against Ischemic Insults

PJ-34 hydrochloride hydrate has demonstrated significant neuroprotective effects in various preclinical models of ischemic insults. In in vitro studies, primary neuronal cultures from the rat cortex exposed to oxygen-glucose deprivation (OGD), a model mimicking ischemic conditions, showed a dose-dependent reduction in cell injury when pretreated with PJ-34. nih.gov Specifically, concentrations of PJ-34 ranging from 30 to 1000 nM significantly protected neurons from OGD-induced damage, as quantified by a decrease in lactate (B86563) dehydrogenase (LDH) release. nih.govncats.io

In vivo models of stroke have further substantiated these neuroprotective findings. In a mouse model of focal cerebral ischemia, involving a one-hour middle cerebral artery occlusion (MCAo), treatment with PJ-34 resulted in a 40% reduction in infarct volume compared to vehicle-treated controls when measured 23 hours after reperfusion. nih.gov Similarly, in a rat model of MCAo with a two-hour occlusion, PJ-34 administration significantly reduced the infarct size. nih.gov The therapeutic window for PJ-34's efficacy was also explored, with significant protection observed even when the compound was administered shortly before reperfusion. nih.gov However, in a model of permanent cerebral occlusion lasting 24 hours, PJ-34 did not show a significant protective effect. nih.gov Further research in a neonatal mouse model of permanent MCA occlusion (pMCAo) indicated that PJ-34 reduced tissue loss in the rostral brain regions eight days after the ischemic event. mdpi.comnih.gov

The neuroprotective mechanism of PJ-34 in ischemic conditions is linked to its potent inhibition of poly(ADP-ribose) polymerase (PARP). nih.govabcam.com Focal cerebral ischemia is known to activate PARP due to DNA strand breaks, leading to cellular energy depletion and subsequent necrotic cell death. nih.gov By inhibiting PARP, PJ-34 helps to preserve cellular energy stores and mitigate the cascade of events leading to neuronal death. nih.gov

Table 1: Neuroprotective Effects of PJ-34 in Ischemic Models

| Model System | Key Findings | Reference |

|---|---|---|

| Rat Cortical Neurons (in vitro, OGD) | Dose-dependent reduction in neuronal injury. | nih.gov |

| SV/129 Mice (in vivo, 1h MCAo) | 40% reduction in infarct volume. | nih.gov |

| Rats (in vivo, 2h MCAo) | Significant reduction in infarct size. | nih.gov |

| Neonatal Mice (in vivo, pMCAo) | Reduced tissue loss in the rostral brain. | mdpi.comnih.gov |

Improvement of Cerebromicrovascular Function and Neurovascular Coupling Responses in Aged Models

Preclinical research has highlighted the potential of this compound in counteracting age-related decline in cerebrovascular function. In aged mouse models, which often exhibit impaired cerebromicrovascular endothelial function and weakened neurovascular coupling (NVC) responses, chronic treatment with PJ-34 has yielded significant improvements. nih.govnih.govbohrium.com NVC is the crucial process that matches cerebral blood flow to neuronal activity, and its impairment is a contributing factor to cognitive decline in aging. nih.govbohrium.com

Studies in 24-month-old C57BL/6 mice, a model that recapitulates key aspects of cerebrovascular aging, demonstrated that a two-week treatment with PJ-34 significantly improved NVC responses in the somatosensory whisker barrel cortex. nih.govbohrium.com This improvement was attributed to an increase in endothelial nitric oxide (NO)-mediated vasodilation. nih.govnih.gov Furthermore, PJ-34 treatment also enhanced the endothelium-dependent relaxation of aorta rings in response to acetylcholine, indicating a broader beneficial effect on vascular endothelial function. nih.govnih.gov

The underlying mechanism for these improvements is thought to be related to the NAD+ depletion hypothesis of aging. nih.gov Aging is associated with the overactivation of PARP-1, an enzyme that consumes NAD+. nih.gov This increased consumption of NAD+ can impair the function of sirtuins, which are critical for maintaining endothelial health. nih.gov By inhibiting PARP-1, PJ-34 is believed to increase the availability of cellular NAD+, thereby promoting the protective effects of sirtuins on the vasculature. nih.gov

Attenuation of Neurological Deficits in Traumatic Brain Injury Models

This compound has been shown to mitigate neurological deficits in preclinical models of traumatic brain injury (TBI). In a mouse model of controlled cortical impact (CCI), treatment with PJ-34 led to a reduction in neurological deficits. nih.gov This was accompanied by a decrease in the contusion volume and an attenuation of both necrotic and apoptotic neuronal cell death. nih.gov

Further studies in a rat model of TBI induced by fluid percussion also demonstrated the beneficial effects of PJ-34. Both pre- and post-injury treatments with PJ-34 resulted in a decrease in neurological deficits at 3 days post-injury, with the improvements sustained at 7 days. nih.gov The positive neurological outcomes were associated with the inhibition of PARP-1 activation, as evidenced by the abolishment of poly(ADP-ribose) immunostaining in the injured brain tissue. nih.gov

Research has also indicated that systemic administration of PJ-34, even when initiated as late as 24 hours after a controlled cortical impact in mice, resulted in improved motor function recovery. h1.co This was correlated with a reduced lesion volume and attenuated neuronal cell loss in the cortex and thalamus. h1.co These findings collectively suggest that the inhibition of PARP-1 by PJ-34 is a promising therapeutic strategy for reducing the neurological consequences of TBI. nih.gov

Restoration of Blood-Brain Barrier Integrity in Brain Injury Models

The integrity of the blood-brain barrier (BBB) is often compromised following brain injuries, leading to edema and further neuronal damage. Preclinical studies have shown that this compound can protect and help restore BBB integrity in such models. In a mouse model of traumatic brain injury (TBI) using controlled cortical impact (CCI), treatment with PJ-34 markedly attenuated the permeability of the BBB at both 6 and 24 hours post-injury. nih.gov This was evidenced by reduced extravasation of Evans Blue dye into the brain parenchyma. nih.gov Concurrently, PJ-34 treatment also led to a decrease in brain edema. nih.gov

The protective effects of PJ-34 on the BBB are associated with its influence on various molecular components of the barrier. In the TBI model, PJ-34 treatment enhanced the levels of the tight junction protein occludin, as well as the basal lamina components laminin (B1169045) and collagen IV, and the cell adhesion molecule integrin β1. nih.gov Conversely, PJ-34 significantly lessened the levels of matrix metalloproteinase-9 (MMP-9), an enzyme known to degrade components of the BBB and contribute to its breakdown. nih.gov

In a neonatal mouse model of ischemic stroke, PJ-34 was also found to reduce BBB permeability. mdpi.comnih.gov This effect was observed in the rostral part of the brain at 48 hours post-ischemia and was associated with a reduction in astrocyte demise. mdpi.comnih.gov The mechanism is partly attributed to PJ-34's ability to increase cerebral blood flow, which can help in maintaining the health of the neurovascular unit. mdpi.comnih.gov

Modulation of Neuroinflammation and Glial Cell Activation

Neuroinflammation and the activation of glial cells, such as microglia and astrocytes, are key components of the secondary injury cascade following brain insults. This compound has been shown to modulate these processes in preclinical models. In a mouse model of transient focal cerebral ischemia, treatment with PJ-34 inhibited the ischemia-induced increase in the protein levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the brain tissue at 6 hours post-ischemia. nih.gov Furthermore, PJ-34 also reduced the messenger RNA (mRNA) levels of TNF-α, interleukin-6 (IL-6), E-selectin, and intercellular adhesion molecule-1 (ICAM-1) at the same time point. nih.gov The transcription of these inflammatory mediators is regulated by nuclear factor-kappa B (NF-κB), a transcription factor that can be activated by PARP. nih.gov

In the context of traumatic brain injury (TBI), PJ-34 treatment was found to reduce microglial activation in the injured cortex of mice. h1.co In vitro studies further supported these findings, showing that PJ-34 attenuated the activation of BV2 microglial cells and primary microglia induced by lipopolysaccharide and interferon-gamma. h1.co This was associated with limited NF-κB activity and inducible nitric oxide synthase (iNOS) expression, as well as a decrease in the generation of reactive oxygen species and TNF-α. h1.co A combination of nicotinamide (B372718) mononucleotide (NMN) and PJ-34 was also shown to protect microglial cells from lipopolysaccharide-induced mitochondrial impairment, suggesting a role in preserving mitochondrial health during neuroinflammatory conditions. nih.gov

Effects on Cognitive Performance in Preclinical Models

The positive effects of this compound on cerebrovascular function have been linked to improvements in cognitive performance in aged preclinical models. In a study involving 24-month-old mice, chronic treatment with PJ-34 was associated with significantly improved spatial working memory. nih.govnih.gov This cognitive enhancement was directly correlated with the observed improvements in neurovascular coupling (NVC) responses, which are essential for maintaining healthy cognitive function. nih.govnih.govbohrium.com

The improvement in cognitive function is thought to be a downstream consequence of the restoration of cerebromicrovascular health. nih.gov By improving endothelial function and NVC, PJ-34 likely ensures a more adequate supply of blood and nutrients to active brain regions, thereby supporting the neuronal processes underlying cognitive tasks. nih.gov However, in a study on traumatic brain injury (TBI) in mice, while PJ-34 treatment improved motor function recovery, it did not lead to an improvement in cognitive performance as assessed by the Morris water maze test. h1.co This suggests that the cognitive benefits of PJ-34 may be more pronounced in conditions of age-related cognitive decline associated with vascular dysfunction rather than in the context of TBI-induced cognitive deficits. h1.co

Table 2: Effects of PJ-34 on Cognitive Performance

| Model System | Cognitive Task | Outcome | Reference |

|---|---|---|---|

| Aged C57BL/6 Mice | Radial Arms Water Maze (Spatial Working Memory) | Significantly improved performance. | nih.gov |

| TBI Mice | Morris Water Maze | No improvement in cognitive performance. | h1.co |

Renal and Metabolic Disease Research in In Vitro and Animal Models

Preclinical research has explored the therapeutic potential of this compound in the context of renal injury. In a mouse model of thoracic aortic ischemia/reperfusion (TAR), which induces renal injury, treatment with PJ-34 demonstrated protective effects. nih.gov Specifically, PJ-34 was found to improve renal mitochondrial activity 48 hours after the ischemic event compared to untreated control animals. nih.gov

Furthermore, PJ-34 treatment was associated with a decrease in the steady-state levels of neutrophil gelatinase-associated lipocalin (NGAL), a biomarker of renal injury. nih.gov While TAR increased markers of fibrinolysis in the renal tissue, this increase did not correlate with the extent of renal injury or the protective effects of PJ-34 treatment. nih.gov These findings suggest that the inhibition of PARP by PJ-34 may be a viable strategy for mitigating perioperative renal injury. nih.gov PJ-34 has also been noted to have protective effects against cisplatin-induced kidney injury. rndsystems.com

Information specifically detailing the effects of this compound in preclinical models of metabolic diseases is less extensively documented in the reviewed literature. However, the known roles of PARP in cellular metabolism and inflammation suggest a potential for its inhibitors in metabolic disorders.

Table 3: Effects of PJ-34 in a Renal Injury Model

| Model System | Key Findings | Reference |

|---|---|---|

| 129S1/SvImj Mice (Thoracic Aortic Ischemia/Reperfusion) | Improved renal mitochondrial activity; Decreased levels of NGAL. | nih.gov |

Amelioration of Diabetic Nephropathy Parameters in Animal Models

The poly(ADP-ribose) polymerase (PARP) inhibitor, PJ-34 hydrochloride hydrate, has demonstrated significant therapeutic potential in animal models of diabetic nephropathy, a serious complication of diabetes mellitus that can lead to kidney failure. nih.gov Studies have shown that the administration of PJ-34 can substantially improve key indicators of this disease. nih.gov

In a mouse model of type 1 diabetes mellitus nephropathy, treatment with PJ-34 led to a marked alleviation of renal tissue damage and a reduction in indicators of renal functional impairment. nih.gov Furthermore, the compound was found to inhibit renal fibrosis, a key process in the progression of diabetic nephropathy. nih.gov These beneficial effects are thought to be mediated, at least in part, through the regulation of the TGFβ/Smads signaling pathway, which plays a crucial role in the pathogenesis of the disease. nih.gov

Reduction of High Glucose-Induced Cellular Cytotoxicity and Fibrosis

At a cellular level, PJ-34 hydrochloride hydrate has been shown to counteract the detrimental effects of high glucose concentrations, which are a hallmark of diabetes mellitus. In in vitro experiments using human kidney (HK-2) cells, PJ-34 demonstrated a significant ability to enhance the proliferative capacity of cells that had been damaged by exposure to high glucose. nih.gov

Moreover, the compound was effective in reducing apoptosis, or programmed cell death, in these cells. nih.gov This is a critical finding, as apoptosis of renal cells is a major contributor to the development and progression of diabetic nephropathy. In addition to its anti-apoptotic effects, PJ-34 was also observed to inhibit fibrosis in the high glucose-treated HK-2 cells, further supporting its potential as a therapeutic agent for this condition. nih.gov

Effects of PJ-34 on High Glucose-Treated HK-2 Cells

| Parameter | Effect of PJ-34 |

|---|---|

| Cell Proliferation | Significantly Enhanced |

| Apoptosis | Reduced |

| Fibrosis | Inhibited |

Protective Effects in Models of Chemotherapy-Induced Kidney Injury

Beyond its potential applications in diabetic nephropathy, this compound has also shown promise in mitigating the nephrotoxic effects of certain chemotherapy drugs. Cisplatin, a widely used and effective anti-cancer agent, is known to cause significant kidney damage. nih.gov Preclinical studies have indicated that PJ-34 can offer protective effects against cisplatin-induced kidney injury. nih.gov

The mechanisms underlying this protection are believed to involve the inhibition of PARP, which plays a role in the cellular response to DNA damage and cell death pathways initiated by agents like cisplatin. By modulating these pathways, PJ-34 may help to preserve renal function and reduce the severity of kidney damage during chemotherapy.

Inflammation and Oxidative Stress Research in Experimental Models

Anti-Inflammatory Actions in Various In Vitro and In Vivo Systems

This compound has demonstrated notable anti-inflammatory properties in a range of experimental settings. As a potent PARP inhibitor, it can influence inflammatory processes that are implicated in various pathological conditions. nih.govnih.gov

In a mouse model of transient focal cerebral ischemia, the administration of PJ-34 was found to block the increase in the pro-inflammatory protein tumor necrosis factor-alpha (TNF-α) in cerebral tissue. nih.govnih.gov This effect was observed at multiple doses and time points, suggesting a robust anti-inflammatory action in the context of ischemic injury. nih.govnih.gov The anti-inflammatory effects of PARP inhibitors like PJ-34 are thought to be mediated through their ability to alter the transcription of various cytokines and adhesion molecules that are involved in the inflammatory cascade. nih.gov

Modulation of Pro-Inflammatory Cytokine Expression

A key aspect of the anti-inflammatory activity of this compound is its ability to modulate the expression of pro-inflammatory cytokines. In a mouse model of cerebral ischemia, treatment with PJ-34 resulted in a significant reduction in the messenger RNA (mRNA) levels of several key inflammatory mediators. nih.govnih.gov

Specifically, PJ-34 was shown to reduce the increase in TNF-α mRNA by 70%. It also prevented the upregulation of mRNAs encoding for interleukin-6 (IL-6), E-selectin, and intercellular adhesion molecule-1 (ICAM-1), with reductions of 41%, 81%, and 54%, respectively. nih.gov Furthermore, in a cellular model of diabetic nephropathy, PJ-34 was observed to decrease the release of the pro-inflammatory factors transforming growth factor-alpha (TGF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). nih.gov

Modulation of Pro-Inflammatory Mediators by PJ-34

| Mediator | Effect of PJ-34 | Model System |

|---|---|---|

| TNF-α mRNA | Reduced by 70% | Mouse Cerebral Ischemia |

| IL-6 mRNA | Reduced by 41% | Mouse Cerebral Ischemia |

| E-selectin mRNA | Reduced by 81% | Mouse Cerebral Ischemia |

| ICAM-1 mRNA | Reduced by 54% | Mouse Cerebral Ischemia |

| TGF-α | Decreased Release | Diabetic Nephropathy Cell Model |

| IL-6 | Decreased Release | Diabetic Nephropathy Cell Model |

| IL-1β | Decreased Release | Diabetic Nephropathy Cell Model |

Impact on Oxidative Stress Markers and Enzymes

Oxidative stress is a key contributor to cellular damage in a variety of diseases. In the context of prostate cancer, for example, an imbalance between antioxidants and oxidative stress is thought to play a role in the development of the disease. nih.gov This is often characterized by increased levels of markers like malondialdehyde (MDA), an end product of lipid peroxidation, and decreased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT). nih.gov

While direct studies on the comprehensive effects of this compound on a wide array of oxidative stress markers and enzymes are an area of ongoing research, its mechanism of action as a PARP inhibitor suggests a potential role in mitigating oxidative stress-related cellular damage. PARP is activated by DNA strand breaks, which can be caused by oxidative stress. By inhibiting PARP, PJ-34 may help to prevent the depletion of cellular energy stores and reduce cell death in response to oxidative insults.

Cardiovascular and Atherosclerosis Research in Animal Models

Preclinical studies have investigated the potential of this compound, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in mitigating cardiovascular pathologies, particularly those related to endothelial dysfunction and atherosclerosis.

Research in vascular models has demonstrated that the inhibition of PARP by PJ-34 can prevent or improve endothelial dysfunction. researchgate.net Studies have shown that conditions like angiotensin II-induced hypertension can lead to endothelial dysfunction, a key early event in the development of atherosclerosis. researchgate.net The activation of PARP by oxidant stress is a contributing factor to this dysfunction. researchgate.net Pharmacological inhibition of PARP with PJ-34 has been shown to prevent the development of and improve existing angiotensin II-mediated endothelial dysfunction in vascular rings, as evidenced by improved acetylcholine-induced endothelium-dependent relaxations. researchgate.net Furthermore, PARP activation is implicated in diabetic endothelial dysfunction, suggesting that inhibitors like PJ-34 could have a protective role in this context as well. sigmaaldrich.com

Endothelial progenitor cells (EPCs) are crucial for endothelial repair, and their dysfunction, often induced by aging or stress, contributes to cardiovascular diseases. Research has shown that PJ-34 can improve the functionality of aged EPCs. nih.gov In a stress-induced premature aging model using EPCs isolated from human umbilical cord blood, treatment with PJ-34 was observed to restore cellular functions. nih.gov The mechanism involves the preservation of intracellular nicotinamide adenine (B156593) dinucleotide (NAD+) levels. By inhibiting PARP1, which consumes NAD+, PJ-34 makes NAD+ available for other enzymes, such as sirtuin 1 (SIRT1). nih.gov The resulting increase in SIRT1 activity leads to a decrease in p53 acetylation, which ultimately improves the function of these aged EPCs. nih.gov These findings suggest that PJ-34 could be beneficial in cellular therapies aimed at treating atherosclerosis by restoring the reparative capacity of EPCs. nih.gov

By improving endothelial function and restoring EPC functionality, PJ-34 shows potential in impacting the progression of atherosclerosis. nih.govdntb.gov.ua PARP inhibitors have been demonstrated to protect against vascular dysfunction in mouse models of atherosclerosis, such as in ApoE knockout mice. researchgate.net The ability of PJ-34 to promote endothelial repair is a key factor in its potential anti-atherosclerotic effects. dntb.gov.ua Research using a rabbit model of atherosclerosis induced by a high-fat diet further supports the role of PJ-34 in promoting the repair of the endothelium, a critical step in preventing or slowing the progression of atherosclerotic plaques. dntb.gov.ua

Musculoskeletal and Cellular Differentiation Research

Investigations into this compound have also extended to its effects on cellular differentiation, particularly within the musculoskeletal system.

Studies on mouse mesenchymal stem cells (MSCs) have revealed that PJ-34 suppresses their differentiation into osteoblasts (bone-forming cells). nih.govnih.govmdpi.com In experiments, treatment of MSCs with PJ-34 resulted in diminished extracellular mineralized matrix formation, a hallmark of osteogenesis. nih.govresearchgate.net This suppression of osteogenic differentiation was observed without causing cytotoxicity to the cells. nih.govresearchgate.net Notably, the inhibitory effect of PJ-34 was specific to the osteogenic lineage, as the differentiation of MSCs into chondrocytes (cartilage cells) or adipocytes (fat cells) was not significantly affected. nih.govmdpi.comresearchgate.net

The mechanism by which PJ-34 suppresses osteogenic differentiation involves the modulation of the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway. nih.govmdpi.com This pathway is critical for initiating and regulating bone formation. Treatment with PJ-34 was found to suppress the mRNA and protein expression levels of key factors within the BMP-2 pathway. nih.gov This includes a reduction in osteogenic markers and transcription factor regulators. nih.govresearchgate.net The findings strongly suggest that poly(ADP-ribosyl)ation, the process inhibited by PJ-34, plays a physiological role in osteogenic differentiation through its regulation of BMP-2 signaling. nih.govmdpi.com

Table 1: Effect of PJ-34 on Osteogenic Markers and Transcription Factors in Mesenchymal Stem Cells

| Marker/Factor Category | Specific Molecule | Observed Effect of PJ-34 Treatment | Reference |

| Osteogenic Markers (mRNA) | Runx2 | Suppressed Induction | nih.govresearchgate.net |

| Osterix | Suppressed Induction | nih.govresearchgate.net | |

| Bone Morphogenetic Protein-2 (BMP-2) | Suppressed Induction | nih.govresearchgate.net | |

| Osteocalcin | Suppressed Induction | nih.govresearchgate.net | |

| Bone Sialoprotein | Suppressed Induction | nih.govresearchgate.net | |

| Osteopontin | Suppressed Induction | nih.govresearchgate.net | |

| Osteogenic Markers (Protein) | Bone Morphogenetic Protein-2 (BMP-2) | Suppressed Levels | nih.govresearchgate.net |

| Osterix | Suppressed Levels | nih.govresearchgate.net | |

| Osteocalcin | Suppressed Levels | nih.govresearchgate.net | |

| Transcription Factor Regulators | Smad1 | Inhibited | nih.govresearchgate.net |

| Smad4 | Inhibited | nih.govresearchgate.net | |

| Smad5 | Inhibited | nih.govresearchgate.net | |

| Smad8 | Inhibited | nih.govresearchgate.net |

Antiviral Research in In Vitro Models

This compound, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, has been investigated for its potential antiviral properties. Research has specifically focused on its ability to interfere with viral replication processes at the molecular level.

Preclinical studies have identified PJ-34 as an inhibitor of the nucleic acid binding activity of the nucleocapsid (N) protein of Human Coronavirus OC43 (HCoV-OC43). The N protein is a critical component for coronaviruses, as it is essential for binding the viral RNA genome and plays a fundamental role in viral replication. nih.gov By targeting the N-terminal domain (NTD) of the HCoV-OC43 N protein, PJ-34 has been shown to disrupt this crucial interaction, suggesting a potential mechanism to block viral replication. nih.gov

The nucleocapsid protein's high degree of structural conservation across different coronaviruses makes it an attractive target for broad-spectrum antiviral development. nih.gov The ability of PJ-34 to interfere with the function of this essential protein in HCoV-OC43 provided a rationale for investigating its efficacy against other related coronaviruses.

Structural analysis has been crucial in understanding the efficacy and limitations of PJ-34 as a potential antiviral agent. While it showed inhibitory activity against the HCoV-OC43 nucleocapsid protein, it was found to be ineffective against SARS-CoV-2. nih.gov

X-ray crystallography studies have provided a detailed view of the interaction between PJ-34 and the N-terminal domain of the nucleocapsid protein. These structural insights revealed that specific amino acid residues are critical for the binding and inhibitory action of the compound. A key difference between the nucleocapsid proteins of HCoV-OC43 and SARS-CoV-2 was identified at a specific position within the binding site. nih.gov

In the HCoV-OC43 N protein, a tyrosine residue at position 63 is thought to be important for the interaction with PJ-34. However, in the corresponding position (position 50) of the SARS-CoV-2 N protein, this residue is substituted with an alanine. nih.gov This single amino acid substitution is believed to significantly impact the binding affinity of PJ-34, thereby explaining its lack of efficacy against SARS-CoV-2. nih.gov These findings highlight the importance of structure-based drug design in developing antiviral therapies that can accommodate the subtle but critical variations in viral protein structures. nih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Principles of Pj 34 Hydrochloride Hydrate

Core Chemical Scaffold Analysis: Phenanthridinone Derivatives

PJ-34 belongs to the phenanthridinone class of compounds, which are recognized as inhibitors of poly(ADP-ribose) polymerase (PARP) family proteins. mdpi.com The phenanthridinone core is a tricyclic aromatic system that serves as a rigid scaffold, providing the structural foundation for interaction with the PARP catalytic domain. mdpi.comumanitoba.ca This scaffold is a key feature in many second-generation PARP inhibitors, which were developed to be more potent and target-specific than first-generation inhibitors like 3-Aminobenzamide (B1265367). researchgate.net The development of phenanthridinones, including PJ-34, was a significant step in creating more effective PARP inhibitors for research and potential therapeutic use. researchgate.net The flat, planar nature of the phenanthridinone ring system is a common characteristic among many PARP1 inhibitors. acs.org

Identification of Key Pharmacophoric Elements for PARP Inhibition

The inhibitory activity of PJ-34 against PARP enzymes is dictated by specific pharmacophoric elements that mimic the endogenous substrate, NAD+. A critical feature of PJ-34 and other PARP inhibitors is the presence of a benzamide (B126) or a related pharmacophore group. researchgate.netresearchgate.net This group is essential for binding to the nicotinamide-binding pocket of the PARP catalytic domain. umanitoba.ca In PJ-34, the N-(6-Oxo-5,6-dihydrophenanthridin-2-yl) portion of the molecule anchors it within the nicotinamide (B372718) subsite of the target enzyme. acs.org The molecule's design allows it to competitively inhibit PARP by occupying the same site as the nicotinamide moiety of NAD+. umanitoba.ca The second-generation PARP inhibitors, including phenanthridinones like PJ-34, improved upon earlier designs by refining these interactions to achieve higher potency. researchgate.net

Structural Determinants for Off-Target Selectivity and Polypharmacology

PJ-34 is known for its broad inhibitory profile, a characteristic often described as polypharmacology. nih.govnih.gov While it is a potent inhibitor of PARP-1 and PARP-2, it also interacts with several other enzymes, making it one of the least selective PARP inhibitors. nih.govresearchgate.net This promiscuity is largely attributed to the flexibility of its N,N-dimethylamino acetamide (B32628) side chain. nih.govnih.gov This flexible moiety can adopt different conformations, allowing it to fit into the hydrophobic subpockets of various ADP-ribosyltransferases, which explains its broad activity. nih.govnih.gov

Table 1: Inhibitory Activity of PJ-34 Against Various Targets

| Target Enzyme | IC50 / EC50 | Source(s) |

|---|---|---|

| PARP-1 / PARP-2 | ~20 nM | mdpi.comtocris.com |

| Tankyrase-1 | ~1 µM | mdpi.comnih.govcaymanchem.com |

| Tankyrase-2 | ~1 µM | mdpi.com |

| Pim-1 Kinase | 3.7 µM | tocris.comnih.govacs.org |

| Pim-2 Kinase | 16 µM | tocris.comacs.orgrndsystems.com |

| MMP-2 | ~56 µM | nih.govcaymanchem.com |

PJ-34 demonstrates significantly different potencies against PARP-1/2 and the tankyrase subfamily of PARP enzymes (PARP5a/TNKS1 and PARP5b/TNKS2). It is a potent inhibitor of PARP-1 and PARP-2, with an approximate IC50 of 20 nM. mdpi.com However, its inhibitory concentration for tankyrase-1 and tankyrase-2 is much higher, around 1 µM. mdpi.comnih.govcaymanchem.com

Despite this difference in potency, PJ-34 is considered a promiscuous inhibitor because it effectively targets both enzyme subfamilies, unlike more selective compounds. nih.gov The structural basis for this dual activity lies in how the molecule interacts with the respective binding sites. PJ-34 anchors to the nicotinamide subsite in both PARP1 and tankyrase 2. acs.orgresearchgate.net However, the flexibility of its dimethyl glycinamide (B1583983) moiety allows it to adapt to the local environments of different ADP-ribosyltransferases. nih.gov Crystal structures have shown that this flexible tail can point in different directions to accommodate binding, contributing to its promiscuity. nih.gov In contrast, highly selective tankyrase inhibitors often extend beyond the nicotinamide pocket into the adenosine (B11128) subsite, a feature that PJ-34 lacks. researchgate.net

A significant off-target activity of PJ-34 is the inhibition of the serine/threonine kinases Pim-1 and Pim-2. acs.orgnih.gov This interaction was first predicted computationally and later confirmed experimentally, revealing IC50 values of 3.7 µM for Pim-1 and 16 µM for Pim-2. tocris.comacs.orgrndsystems.com This off-target activity is particularly relevant because Pim kinases are involved in many of the same biological processes as PARPs, such as cell survival and proliferation, creating potential confounding effects when using PJ-34 as a specific PARP probe in high micromolar concentrations. acs.orgnih.govnih.gov The structural similarity between the ATP-binding pocket of Pim kinases and the NAD+ binding site of PARPs may underlie this cross-reactivity, though the precise structural basis for PJ-34's binding to Pim kinases requires further elucidation. nih.gov

PJ-34 has been shown to inhibit matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, at concentrations higher than those required for PARP inhibition. nih.govnih.gov The measured IC50 for MMP-2 inhibition is approximately 56 µM. nih.govcaymanchem.com This inhibitory activity is comparable to that of some known MMP inhibitors like doxycycline (B596269). nih.govresearchgate.net

The structural mechanism for this inhibition appears to differ from typical MMP inhibitors, which often function by chelating the catalytic zinc ion in the active site. nih.gov The inhibitory potency of PJ-34 against MMP-2 was not significantly influenced by zinc concentration, suggesting that it may interact with enzyme domains other than the catalytic zinc-binding site. nih.gov This indicates that the structural features of PJ-34 responsible for MMP-2 inhibition may be distinct from the pharmacophore required for PARP inhibition.

Computational and In Silico Modeling Approaches in PJ-34 Design

Computational and in silico modeling have played a significant role in understanding the pharmacology of PJ-34 and in guiding the design of related phenanthridinone-based inhibitors. umanitoba.ca These methods are crucial for predicting and explaining the polypharmacology of small molecules. plos.orgtandfonline.com

For instance, the off-target interaction of PJ-34 with Pim kinases was first identified through computational prediction before being experimentally validated. acs.orgnih.gov Molecular docking and molecular dynamics simulations have been used to model the binding of N-O substituted phenanthridinones to the PARP-1 active site, revealing complex interactions. researchgate.net Such in silico methods allow researchers to design novel inhibitors with structures tailored to interact with specific amino acid residues in the target enzyme. umanitoba.ca Furthermore, computational modeling is used to simulate how different parameters and structural modifications affect a molecule's behavior, accelerating the design and refinement process. nih.govelifesciences.org These approaches are essential for moving from single-target to multi-target drug discovery paradigms and for rationally designing inhibitors with desired selectivity profiles. umanitoba.caplos.org

Derivatization Strategies and Their Impact on Biological Profile

The chemical scaffold of PJ-34, a phenanthridinone derivative, has been a subject of medicinal chemistry efforts to understand its structure-activity relationship (SAR) and to develop new analogs with potentially improved or novel biological activities. nih.govresearchgate.netumanitoba.ca Derivatization strategies have primarily focused on modifying the phenanthridinone core to enhance potency and selectivity for its primary target, poly(ADP-ribose) polymerase (PARP), or to explore its polypharmacology, including its effects on other enzymes and cellular processes. nih.govtocris.comencyclopedia.pub

Research has shown that the phenanthridinone core is a critical component for the biological activity of PJ-34. researchgate.netnih.gov Modifications have been explored to create analogs that can form different interactions within the catalytic domain of PARP-1. umanitoba.caresearchgate.net A significant strategy involves the derivatization at the lactam nitrogen (N-5 position) of the phenanthridinone ring system. This approach led to the synthesis of a series of cyclic aryl hydroxamic acids, specifically N-(benzyloxy)- and N-(hydroxy)phenanthridinones. researchgate.net These modifications were achieved through a ligand-free methodology that utilizes a dual C-H/N-H bond activation starting from N-(benzyloxy)benzamides. researchgate.net

The rationale behind these modifications is to introduce new functional groups that can form additional interactions with amino acid residues in the PARP-1 active site. Molecular docking and dynamics simulations of these derivatives revealed that N-O substituted phenanthridinones could establish a complex interplay with the enzyme. researchgate.net

The biological evaluation of these derivatives demonstrated the potential of this derivatization strategy. Several of the synthesized N-substituted phenanthridinone compounds exhibited significant PARP-1 inhibition in the low-nanomolar range, comparable to or even exceeding the potency of the parent compound, PJ-34. researchgate.net The antiproliferative activity of these novel analogs was assessed against a panel of cancer cell lines (including HepG2, BxPC3, MDA-MB-231, and HeLa) and compared with noncancerous cell lines. researchgate.net Notably, one N-(benzyloxy)phenanthridinone and one N-(hydroxy)phenanthridinone emerged as highly promising leads for further development, displaying a submicromolar activity window. researchgate.net This highlights that modifications at the N-5 position of the phenanthridinone scaffold can have a profound impact on the biological profile, yielding compounds with potent enzymatic inhibition and cellular activity. researchgate.net

Another conceptual strategy involves designing inhibitors with novel structural features intended to interact with specific amino acid residues of the PARP enzyme, such as Asp766 or Asp770, which are located at the nicotinamide and phosphate (B84403) binding sites. umanitoba.ca This approach focuses on adding substituents, like a hydroxyl arm, to the phenanthridinone scaffold to create new, targeted hydrogen bonds and enhance binding affinity. umanitoba.ca

While PJ-34 is a potent inhibitor of PARP-1 and PARP-2 (IC₅₀ ≈ 20 nM), it also displays activity against other targets at higher concentrations, such as tankyrase-1 (IC₅₀ ≈ 1 µM) and Pim-1 kinase (IC₅₀ = 3.7 µM). nih.govtocris.comencyclopedia.pub The derivatization of the PJ-34 scaffold offers a pathway to modulate this target profile, potentially leading to analogs with increased selectivity for PARP-1/2 or, conversely, to dual-target inhibitors with a desired polypharmacological profile.

The table below summarizes the impact of specific derivatizations on the biological activity of the phenanthridinone scaffold, based on published research findings.

Table 1: Impact of Derivatization on the Biological Profile of Phenanthridinone Analogs

| Compound Type | Derivatization Strategy | Key Findings on Biological Profile | Reference |

| N-(benzyloxy)phenanthridinones | Substitution at the lactam nitrogen (N-5) of the phenanthridinone core. | Showed promising properties as leads for developing therapeutics with a submicromolar activity window. Exhibited significant PARP-1 inhibition. | researchgate.net |

| N-(hydroxy)phenanthridinones | Substitution at the lactam nitrogen (N-5) of the phenanthridinone core. | Identified as a promising lead with potent, low-nanomolar PARP-1 inhibitory activity in cell-based and enzymatic assays. | researchgate.net |